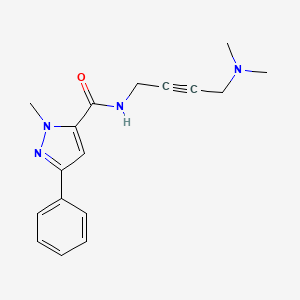
(3-Fluorocyclopentyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorocyclopentyl)methanesulfonyl chloride: is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a cyclopentyl ring and a methanesulfonyl chloride group. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclopentyl)methanesulfonyl chloride typically involves the fluorination of cyclopentylmethanesulfonyl chloride. This process requires careful control of reaction conditions, including temperature and the use of specific fluorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process must be optimized to ensure high yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
(3-Fluorocyclopentyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve lithium aluminum hydride or other strong reducing agents.
Substitution reactions typically require nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation can yield sulfonyl chlorides with higher oxidation states.
Reduction can produce alcohols, amines, or other reduced derivatives.
Substitution reactions can result in the formation of sulfonamides, esters, or other substituted products.
Aplicaciones Científicas De Investigación
(3-Fluorocyclopentyl)methanesulfonyl chloride: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: Employed in the study of enzyme inhibitors and other biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3-Fluorocyclopentyl)methanesulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The fluorine atom enhances the electrophilic character of the compound, making it more reactive in substitution reactions. The sulfonyl chloride group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Molecular Targets and Pathways:
The compound can target specific enzymes or receptors in biological systems.
It may be involved in pathways related to the synthesis of fluorinated compounds or the modification of existing molecules.
Comparación Con Compuestos Similares
(3-Fluorocyclopentyl)methanesulfonyl chloride: is unique due to its fluorinated cyclopentyl ring, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Cyclopentylmethanesulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorobenzylmethanesulfonyl chloride: Contains a benzene ring instead of a cyclopentyl ring, leading to different chemical behavior.
3-Fluorocyclohexylmethanesulfonyl chloride: Has a cyclohexyl ring instead of a cyclopentyl ring, affecting its reactivity and applications.
These compounds share similarities in their sulfonyl chloride functionality but differ in their structural features, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
(3-fluorocyclopentyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)4-5-1-2-6(8)3-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDBCNWSUOTLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)

![N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2842671.png)
![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)
![N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2842678.png)





![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)
